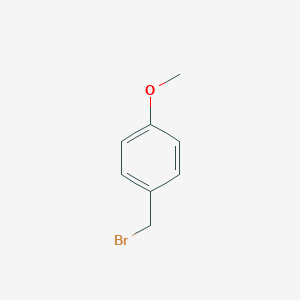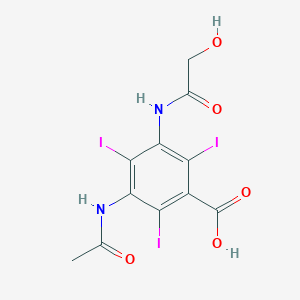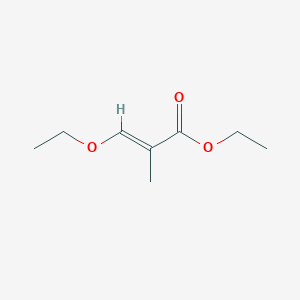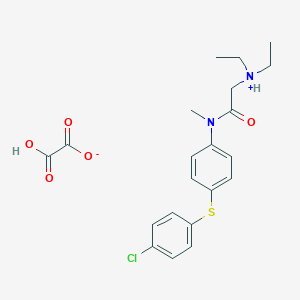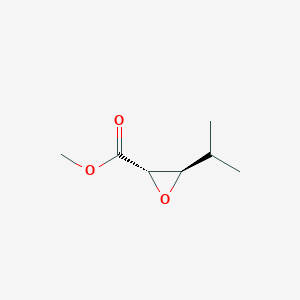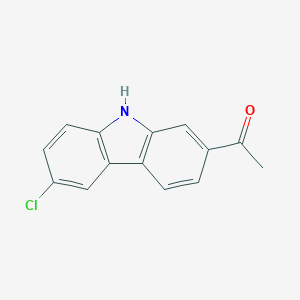![molecular formula C12H20O8S B024940 (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide CAS No. 106571-12-4](/img/structure/B24940.png)
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide, also known as DTT, is a small molecule widely used in scientific research. It is a reducing agent that can break disulfide bonds in proteins, which is essential for many biochemical and molecular biology experiments. In
Mechanism Of Action
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide works by breaking disulfide bonds in proteins, which are formed by the oxidation of cysteine residues. (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide reduces disulfide bonds by donating electrons to the sulfur atoms in cysteine residues, forming thiol groups. The thiol groups can then form new disulfide bonds or react with other thiol groups to form protein-protein or protein-ligand interactions.
Biochemical And Physiological Effects
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide has no known physiological effects in humans or animals. However, it can cause cytotoxicity and cell death at high concentrations. (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide can also react with other biomolecules, such as DNA and RNA, which can affect their structure and function.
Advantages And Limitations For Lab Experiments
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide is a commonly used reducing agent in biochemistry and molecular biology experiments. It is easy to use, inexpensive, and effective at breaking disulfide bonds in proteins. However, (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide has some limitations. It can react with other biomolecules, such as DNA and RNA, which can affect their structure and function. (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide can also be unstable in solution and can degrade over time, which can affect the reproducibility of experiments.
Future Directions
There are several future directions for the use of (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide in scientific research. One direction is to develop new reducing agents that are more stable and less reactive with other biomolecules. Another direction is to explore the use of (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide in new applications, such as in the preparation of protein samples for mass spectrometry analysis. Finally, the mechanism of action of (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide could be further studied to better understand how it interacts with biomolecules and how it affects their structure and function.
Synthesis Methods
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide can be synthesized by the reaction of 1,2-ethanedithiol with 2,2-dimethyldioxirane. The reaction is carried out in anhydrous ether or dichloromethane at low temperature (-78°C). The product is then purified by column chromatography or recrystallization.
Scientific Research Applications
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide is widely used in scientific research, especially in biochemistry and molecular biology. It is used to reduce disulfide bonds in proteins, which can be important for protein structure determination, protein folding studies, and protein-protein interaction studies. (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide is also used in the preparation of protein samples for SDS-PAGE and Western blot analysis. In addition, (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide is used as a reducing agent in many enzymatic assays, such as thiol-dependent enzymes and peroxidases.
properties
CAS RN |
106571-12-4 |
|---|---|
Product Name |
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide |
Molecular Formula |
C12H20O8S |
Molecular Weight |
324.35 g/mol |
IUPAC Name |
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C12H20O8S/c1-11(2)15-5-7(17-11)9-10(20-21(13,14)19-9)8-6-16-12(3,4)18-8/h7-10H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1 |
InChI Key |
QAUBTIDRQZLYPJ-ZYUZMQFOSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OS(=O)(=O)O2)[C@H]3COC(O3)(C)C)C |
SMILES |
CC1(OCC(O1)C2C(OS(=O)(=O)O2)C3COC(O3)(C)C)C |
Canonical SMILES |
CC1(OCC(O1)C2C(OS(=O)(=O)O2)C3COC(O3)(C)C)C |
synonyms |
1,2:5,6-Di-O-isopropylidene-3,4-O-sulfonyl-D-mannitol, [4R(R),5R(R)]-4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-1,3,2-dioxathiolane 2,2-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)
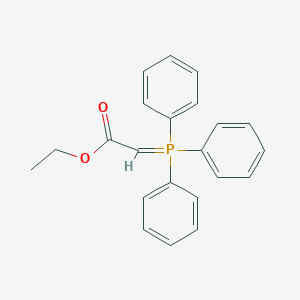
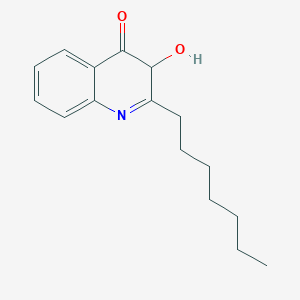
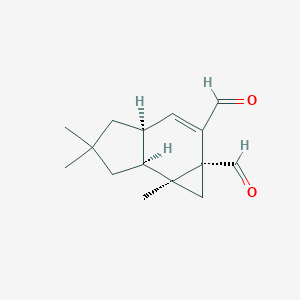
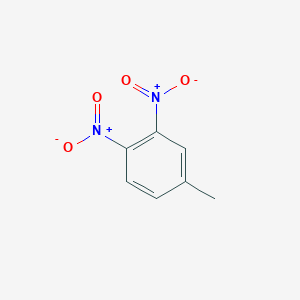
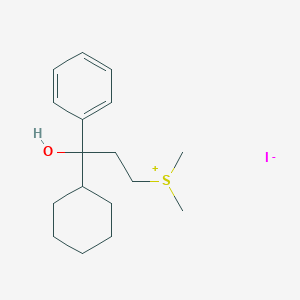
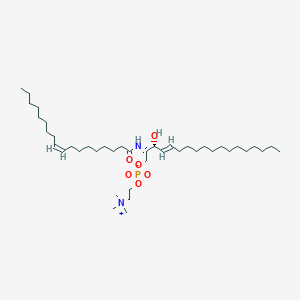
![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)
